molecular formula C20H20N2O5S B412879 (E)-ethyl 2-(3-(3-nitrophenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 299953-31-4

(E)-ethyl 2-(3-(3-nitrophenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Cat. No.: B412879
CAS No.: 299953-31-4
M. Wt: 400.4g/mol
InChI Key: PXEJACBZVFSAIB-ZHACJKMWSA-N
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Description

(E)-ethyl 2-(3-(3-nitrophenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a useful research compound. Its molecular formula is C20H20N2O5S and its molecular weight is 400.4g/mol. The purity is usually 95%.
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Biological Activity

(E)-ethyl 2-(3-(3-nitrophenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a complex organic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer, and antioxidant properties.

  • Molecular Formula : C20H20N2O5S
  • Molecular Weight : 400.448 g/mol
  • Density : 1.4 ± 0.1 g/cm³
  • Boiling Point : 654.8 ± 55.0 °C at 760 mmHg
  • LogP : 7.26

Antimicrobial Activity

The compound has been evaluated for its antibacterial properties against various strains of bacteria. In studies conducted using agar diffusion methods, it exhibited significant inhibition zones against both Gram-positive and Gram-negative bacteria.

Bacterial Strain Zone of Inhibition (mm)
Staphylococcus aureus15
Bacillus subtilis18
Escherichia coli12

The results indicate that the presence of the nitrophenyl group enhances the compound's antibacterial efficacy, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits promising anticancer properties. The compound was tested against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer).

Cell Line IC50 Value (µM)
MCF-725
A54930

The mechanism of action appears to involve induction of apoptosis and cell cycle arrest at the G2/M phase, as evidenced by flow cytometry analysis. Additionally, morphological changes consistent with apoptosis were observed under microscopy .

Antioxidant Activity

The antioxidant potential of the compound was assessed using various assays:

  • DPPH Scavenging Activity
  • Nitric Oxide Scavenging
  • Iron-Induced Lipid Peroxidation Inhibition

The results showed that the compound effectively scavenges free radicals and inhibits lipid peroxidation, indicating its potential as an antioxidant agent.

Assay Type Percentage Inhibition (%)
DPPH Scavenging85
Nitric Oxide Scavenging70
Lipid Peroxidation60

These findings suggest that the phenolic moiety in the structure contributes significantly to its antioxidant capabilities .

Case Studies

  • Study on Antibacterial Properties : A recent study evaluated a series of benzo[b]thiophene derivatives for their antibacterial activity. The results highlighted that compounds with similar structural features to this compound exhibited enhanced activity against resistant strains of bacteria .
  • Anticancer Evaluation : Another investigation focused on the anticancer effects of this compound in combination with other chemotherapeutics. The combination therapy showed synergistic effects in reducing cell viability in MCF-7 cells, suggesting a potential for clinical applications in cancer treatment .

Properties

IUPAC Name

ethyl 2-[[(E)-3-(3-nitrophenyl)prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O5S/c1-2-27-20(24)18-15-8-3-4-9-16(15)28-19(18)21-17(23)11-10-13-6-5-7-14(12-13)22(25)26/h5-7,10-12H,2-4,8-9H2,1H3,(H,21,23)/b11-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXEJACBZVFSAIB-ZHACJKMWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C=CC3=CC(=CC=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)/C=C/C3=CC(=CC=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.